molecular formula C28H30N8O3 B12473214 N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-nitrophenyl)alaninamide

N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-nitrophenyl)alaninamide

Cat. No.: B12473214
M. Wt: 526.6 g/mol
InChI Key: OYBGTKAQMPYIDV-UHFFFAOYSA-N
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Description

N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-nitrophenyl)alaninamide is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with dimethylphenylamino groups and a nitrophenylalaninamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-nitrophenyl)alaninamide typically involves multiple steps, starting with the preparation of the triazine core. The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines. The dimethylphenylamino groups are introduced via nucleophilic substitution reactions.

The alaninamide moiety is synthesized separately, often starting from alanine, which is then functionalized with a nitrophenyl group through an amide bond formation. The final step involves coupling the triazine core with the alaninamide moiety under suitable reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-nitrophenyl)alaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the triazine core, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts acylation using acyl chlorides and aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions could introduce various functional groups onto the aromatic rings or the triazine core.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

    Biology: Potential use as a probe or inhibitor in biochemical assays, particularly those involving enzyme activity or protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Used in the development of advanced materials, such as polymers or coatings with specific chemical resistance or mechanical properties.

Mechanism of Action

The mechanism of action of N2-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-nitrophenyl)alaninamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The triazine core and the nitrophenyl group are likely involved in these interactions, potentially through hydrogen bonding, hydrophobic interactions, or covalent modification of the target.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(3,5-dimethylphenyl)-3,4,9,10-perylenetetracarboxylic diimide: Similar in having dimethylphenyl groups but differs in the core structure.

    2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Shares the triazine core but has different substituents.

Uniqueness

N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-nitrophenyl)alaninamide is unique due to its combination of a triazine core with dimethylphenylamino groups and a nitrophenylalaninamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C28H30N8O3

Molecular Weight

526.6 g/mol

IUPAC Name

2-[[4,6-bis(3,5-dimethylanilino)-1,3,5-triazin-2-yl]amino]-N-(3-nitrophenyl)propanamide

InChI

InChI=1S/C28H30N8O3/c1-16-9-17(2)12-22(11-16)31-27-33-26(34-28(35-27)32-23-13-18(3)10-19(4)14-23)29-20(5)25(37)30-21-7-6-8-24(15-21)36(38)39/h6-15,20H,1-5H3,(H,30,37)(H3,29,31,32,33,34,35)

InChI Key

OYBGTKAQMPYIDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC(C)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])NC4=CC(=CC(=C4)C)C)C

Origin of Product

United States

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